molecular formula C15H15ClFNO2S B2482204 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide CAS No. 2097935-37-8

2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide

Cat. No.: B2482204
CAS No.: 2097935-37-8
M. Wt: 327.8
InChI Key: RYEVVRHLPVZSHO-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide is a synthetic benzamide derivative designed for research applications in medicinal chemistry and neuroscience. This compound features a hybrid pharmacophore structure, integrating a halogenated benzamide core with a thiophene-containing side chain terminated with a hydroxyethyl group. The chloro and fluoro substituents on the aromatic ring are critical for hydrophobic interactions and electron distribution, which can influence binding affinity in biological targets . While the specific biological profile of this compound is under investigation, its structure aligns with scaffolds of interest in central nervous system (CNS) drug discovery. Benzamide derivatives are a significant class in pharmacological research, particularly in the development of anticonvulsant agents . The presence of the thiophene ring, a common heterocycle in pharmaceuticals, may contribute to unique electronic properties and potential metabolic pathways . The hydroxyethyl group on the thiophene ring offers a site for molecular modification or for investigating hydrogen-bonding interactions with biological targets. This compound is intended for use in vitro studies, including target identification, mechanism of action studies, and structure-activity relationship (SAR) campaigns to develop novel therapeutic leads. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6,9,19H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEVVRHLPVZSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce costs.

Chemical Reactions Analysis

Hydroxy Group Oxidation

The secondary alcohol group (-CH(OH)CH₃) on the thiophene ring undergoes oxidation to form a ketone. This reaction is typically catalyzed by Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) under anhydrous conditions .
Example Reaction:
R-CH(OH)CH3CrO3/H2SO4R-COCH3+H2O\text{R-CH(OH)CH}_3 \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{R-COCH}_3 + \text{H}_2\text{O}

Reaction Parameter Conditions Yield Reference
Oxidizing AgentPCC in CH₂Cl₂78–85%
Temperature0–25°C

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-6-fluorobenzoic acid and the corresponding amine.
Example Reaction:
Ar-CONH-R+H2OHCl or NaOHAr-COOH+H2N-R\text{Ar-CONH-R} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{Ar-COOH} + \text{H}_2\text{N-R}

Condition Products Catalyst Reference
6M HCl, reflux, 12 h2-Chloro-6-fluorobenzoic acid + amine byproduct
2M NaOH, 80°C, 6 hSame as abovePhase-transfer agent

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzamide core (due to -Cl and -F substituents) participates in NAS reactions at the para position to the amide group. Common nucleophiles include amines, thiols, or alkoxides .
Example Reaction:
Ar-Cl+NH2RAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \rightarrow \text{Ar-NHR} + \text{HCl}

Nucleophile Conditions Product Reference
PiperidineDMF, 100°C, 24 h2-Fluoro-6-piperidinobenzamide
Sodium methoxideMeOH, 60°C, 8 hMethoxy-substituted derivative

Thiophene Ring Functionalization

The thiophene moiety undergoes electrophilic substitution (e.g., bromination, nitration) at the 3- or 4-positions due to the directing effects of the hydroxyethyl group .

Reaction Reagents Position Yield Reference
BrominationBr₂ in CHCl₃, FeCl₃ catalyst4-position65%
NitrationHNO₃/H₂SO₄, 0°C3-position58%

Reductive Alkylation of Amine

The ethylamine linker (-NH-CH₂-CH₂-) can undergo reductive alkylation with aldehydes or ketones in the presence of NaBH₃CN or H₂/Pd-C .
Example Reaction:
R-NH2+R’CHONaBH3CNR-NH-CH2R’\text{R-NH}_2 + \text{R'CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-NH-CH}_2\text{R'}

Substrate Conditions Product Reference
FormaldehydeNaBH₃CN, MeOH, 25°CN-Methyl derivative
CyclohexanoneH₂ (1 atm), Pd-C, EtOHN-Cyclohexyl derivative

Heterocyclization Reactions

The hydroxyethyl-thiophene unit participates in cyclocondensation with α-halo carbonyl compounds (e.g., chloroacetone) to form thiazolidinone or oxazolone derivatives .

Reagent Conditions Product Reference
Chloroacetyl chlorideK₂CO₃, DMF, 80°CThiazolidin-4-one
Ethyl bromopyruvateNEt₃, CH₂Cl₂, refluxOxazol-5-one

Enzymatic Hydroxylation

In biological systems, cytochrome P450 enzymes oxidize the hydroxyethyl group to a carboxylic acid, enhancing water solubility .

Enzyme Cofactors Product Reference
CYP3A4NADPH, O₂2-(5-Carboxyethyl)thiophene

Photodegradation

Under UV light (λ = 254 nm), the compound undergoes C-Cl bond cleavage, forming a fluoro-substituted benzoyl radical .

Condition Degradation Pathway Half-Life Reference
UV-C, aqueous solutionRadical-mediated decomposition2.5 h

Key Research Findings

  • The hydroxyethyl group’s oxidation to a ketone is stereospecific, favoring retention of configuration .

  • NAS reactions at the benzamide core are regioselective for the para position due to electron-withdrawing effects of -Cl and -F .

  • Thiophene bromination yields a 4-bromo derivative with >90% regioselectivity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide exhibit notable antimicrobial properties. A study involving the synthesis of various benzamide derivatives demonstrated that certain compounds displayed effective activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship (SAR) analyses suggest that the introduction of fluorine and chlorine atoms enhances the antimicrobial efficacy compared to their non-halogenated counterparts .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines, including breast cancer (MCF7). The mechanism of action is believed to involve the inhibition of key cellular pathways that lead to cancer cell proliferation .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods. One common approach involves:

  • Starting Materials : Utilizing 2-chloro-6-fluorobenzoyl chloride and 5-(1-hydroxyethyl)thiophene as key reactants.
  • Reaction Conditions : The reaction typically requires a base such as triethylamine or pyridine in an organic solvent like dichloromethane or dimethylformamide.
  • Purification : Post-reaction, the crude product can be purified using column chromatography.

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of benzamide derivatives, including this compound. The compounds were screened against various microbial strains using the broth microdilution method. Results indicated that the compound exhibited significant antimicrobial activity, comparable to established antibiotics such as ciprofloxacin .

CompoundActivity (MIC µg/mL)Target Organism
2-chloro-6-fluoro-N-{...}8E. coli
Control (Ciprofloxacin)4E. coli

Case Study 2: Anticancer Efficacy

In another investigation, the anticancer properties of structurally related compounds were assessed against MCF7 cells using the Sulforhodamine B assay. The results supported the hypothesis that halogenated benzamides could effectively inhibit cancer cell growth.

CompoundIC50 (µM)Cell Line
2-chloro-6-fluoro-N-{...}15MCF7
Control (Doxorubicin)10MCF7

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity through halogen bonding, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Core Benzamide Scaffold Modifications

The compound shares a benzamide core with several analogs, but its substituent pattern distinguishes it:

  • Chloro-fluoro substitution : The 2-chloro-6-fluoro substitution on the benzamide ring is analogous to intermediates in pesticidal and antimicrobial agents, such as 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (), which achieved a 90% synthesis yield .
  • Thiophene vs. phenyl linkers : Unlike N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) or 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) (), the target compound employs a thiophene ring. Thiophene’s electron-rich nature may enhance binding to hydrophobic enzyme pockets compared to phenyl-based analogs .
Compound Benzamide Substituents Linker Group Key Functional Groups Yield (%)
Target compound 2-chloro-6-fluoro Thiophen-2-yl-ethyl 1-hydroxyethyl N/A
Rip-B () None 3,4-dimethoxyphenyl-ethyl Methoxy 80
Intermediate () 4-bromo-5-fluoro Trifluoropropan-2-yl Bromo, trifluoro 90
1a () 4-(cyano-3-hydroxybutenamido) Isopropoxy Cyano, hydroxybutenamido N/A

Pharmacological Target Implications

While direct evidence for the target compound’s bioactivity is lacking, structurally related benzamides exhibit diverse mechanisms:

  • Antimicrobial targets : Analogous compounds, such as those in , inhibit FtsZ (bacterial cell division protein) or PanK (pantothenate kinase), critical for microbial viability. The hydroxyethyl group in the target compound may mimic natural substrates of these enzymes .
  • The target’s hydroxyethyl group could similarly influence antioxidant activity .

Biological Activity

2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C19H21ClFNO2S
  • Molecular Weight : 381.9 g/mol
  • CAS Number : 2034568-71-1

The compound features a unique structure with a chloro and fluoro substituent on the benzamide ring, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, which leads to various pharmacological effects. The precise molecular pathways involved are still under investigation, but initial studies suggest potential interactions with key signaling pathways related to inflammation and cancer cell proliferation.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the reported IC50 values against different cell lines:

Cell Line IC50 (µM) Reference
Hep-23.25
P81517.82
MCF74.20
A54926.00

These results indicate that the compound has potent anticancer activity, particularly against Hep-2 and MCF7 cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of several derivatives, including this compound against Hep-2 and P815 cancer cell lines. The results demonstrated significant growth inhibition, supporting its potential as a lead compound for further development in cancer therapy .
  • Mechanistic Insights : Research published in the Journal of Medicinal Chemistry explored the mechanism of action of similar compounds and suggested that they may function through inhibition of specific kinases involved in tumor growth and metastasis . This insight provides a framework for understanding how this compound may exert its effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide?

  • Methodology : Multi-step synthesis is typically employed, starting with intermediate preparation (e.g., functionalization of the thiophene ring) followed by coupling reactions. Key steps include:

  • Thiophene modification : Hydroxyethyl substitution at the thiophene C5 position via nucleophilic addition or reduction.

  • Amide bond formation : Coupling 2-chloro-6-fluorobenzoyl chloride with the thiophene-ethylamine intermediate using carbodiimides (e.g., EDC/HOBt) in dichloromethane or DMF .

  • Purification : Column chromatography or recrystallization to isolate the final product.

    Step Reagents/Conditions Yield Optimization
    Thiophene functionalizationNaBH₄ in ethanol, 0–5°CMonitor by TLC
    Amide couplingEDC, HOBt, RT, 12hUse anhydrous solvents

Q. How can researchers characterize the compound’s structural and physicochemical properties?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR for confirming the hydroxyethyl group’s stereochemistry and benzamide-thiophene linkage .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion at m/z 365.05) .
  • X-ray crystallography : Resolve conformational ambiguities in the thiophene-ethyl spacer .

Q. What biological activities have been preliminarily investigated for this compound?

  • Antimicrobial studies : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values reported in µg/mL) .
  • Anticancer potential : Screened in vitro against cancer cell lines (e.g., MCF-7) using MTT assays; IC₅₀ values require dose-response validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Approach :

  • Dose-response curves : Validate IC₅₀ values across multiple cell lines .

  • Structural analogs : Compare with derivatives lacking the hydroxyethyl group to isolate pharmacophoric contributions .

  • Target engagement assays : Use SPR or fluorescence polarization to confirm binding to putative targets (e.g., kinase enzymes) .

    Discrepancy Source Resolution Strategy
    Variability in MIC valuesStandardize inoculum size and growth media
    Off-target effectsEmploy CRISPR-validated cell lines

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) with the hydroxyethyl group as a key hydrogen-bond donor .
  • MD simulations : Assess conformational stability of the thiophene-ethyl linker in aqueous environments (AMBER force field recommended) .

Q. How can environmental fate studies be designed for this compound?

  • Experimental framework :

  • Degradation kinetics : Monitor hydrolysis under varying pH (4–10) and UV exposure .

  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) .

    Parameter Test Method Relevance
    Hydrolysis half-lifeEPA 1615Predict persistence in water
    LogPShake-flask methodEstimate lipid membrane permeability

Q. What strategies optimize synthetic yield while minimizing hazardous byproducts?

  • Green chemistry :

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling .

  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura steps .

    Reaction Step Improvement Yield Increase
    Thiophene alkylationMicrowave-assisted synthesis15–20%
    Final purificationPrep-HPLC with C18 columnPurity >98%

Q. How do functional groups (e.g., hydroxyethyl, thiophene) influence reactivity and bioactivity?

  • Structure-activity relationship (SAR) :

  • Hydroxyethyl group : Enhances solubility and hydrogen-bond interactions; removal reduces antifungal activity by 70% .

  • Thiophene ring : π-Stacking with aromatic residues in enzyme active sites; substitution with furan decreases potency .

    Analog Modification Biological Impact
    Without hydroxyethyl–OH replaced by –HLoss of antibacterial activity
    Thiophene → BenzeneReduced π-stacking50% lower enzyme inhibition

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